molecular formula C20H20ClN3O4 B14097818 5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14097818
M. Wt: 401.8 g/mol
InChI Key: YFIPSZSALBVUHR-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 5-chloro-2-hydroxyphenyl group and a 3,4-dimethoxyphenyl ethyl group, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the 5-chloro-2-hydroxyphenyl group and the 3,4-dimethoxyphenyl ethyl group through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol (MHY884)
  • 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol (MHY966)

Uniqueness

5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20ClN3O4/c1-27-18-6-3-12(9-19(18)28-2)7-8-22-20(26)16-11-15(23-24-16)14-10-13(21)4-5-17(14)25/h3-6,9-11,25H,7-8H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

YFIPSZSALBVUHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)OC

Origin of Product

United States

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